molecular formula C14H15Cl2N B1668784 Chlornaphazine CAS No. 494-03-1

Chlornaphazine

Cat. No.: B1668784
CAS No.: 494-03-1
M. Wt: 268.2 g/mol
InChI Key: XCDXSSFOJZZGQC-UHFFFAOYSA-N
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Description

Chlornaphazine, also known as N, N-Bis(2-chloroethyl)naphthalen-2-amine, is a nitrogen mustard derivative of 2-naphthylamine. It was developed in the 1950s for the treatment of polycythemia and Hodgkin’s disease. due to its high incidence of causing bladder cancers, its clinical use was discontinued .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlornaphazine is synthesized through the reaction of 2-naphthylamine with 2-chloroethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol, and the process is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Chlornaphazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlornaphazine has been used in various scientific research applications, including:

Mechanism of Action

Chlornaphazine exerts its effects through alkylation of DNA. The nitrogen mustard group in this compound forms highly reactive aziridinium ions, which can alkylate DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing cell death. The primary molecular targets are the nucleophilic sites in DNA, and the pathways involved include DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Chlornaphazine’s uniqueness lies in its specific structure and the resulting biological activity, which has led to its historical use and subsequent discontinuation due to carcinogenicity.

Properties

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONS FORMULATED FOR HYDROLYSIS OF SEVERAL ANILINE MUSTARDS & THEIR ANTITUMOR ACTIVITY AGAINST WALKER 256 TUMOR & L1210 & P388 LEUKEMIA. THE ANTITUMOR ACTIVITY PARALLELS HYDROLYSIS; TOXICITY PARALLELS ANTITUMOR EFFICACY.

CAS No.

494-03-1

Molecular Formula

C14H15Cl2N

Molecular Weight

268.2 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)naphthalen-2-amine

InChI

InChI=1S/C14H15Cl2N/c15-7-9-17(10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2

InChI Key

XCDXSSFOJZZGQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl

Appearance

Solid powder

boiling_point

410 °F at 760 mmHg (NTP, 1992)
210 °C @ 5 MM HG

Color/Form

PLATELETS FROM PETROLEUM ETHER

melting_point

129 to 133 °F (NTP, 1992)
54-56 °C

494-03-1

physical_description

Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992)

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
VERY SPARINGLY SOL IN WATER, GLYCEROL;  MORE SOL (IN ASCENDING DEGREE) IN PETROLEUM ETHER, ETHANOL, OLIVE OIL, ETHER, ACETONE, BENZENE

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chlornaphazine;  CB 1048;  CB-1048;  CB1048;  Erysan;  R 48;  R-48;  R48;  SK 2406;  SK-2406;  SK2406; 

vapor_pressure

2X10-6 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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